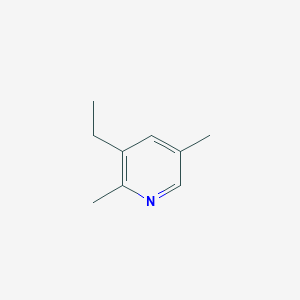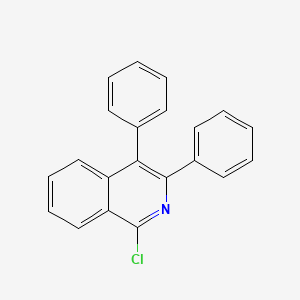![molecular formula C15H12F3N3O2 B13896221 2,2,2-trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one](/img/structure/B13896221.png)
2,2,2-trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one is a complex organic compound with a molecular formula of C15H12F3N3O2. This compound is known for its unique structural features, including a trifluoromethyl group and a methanoazepinoquinoxaline core.
Vorbereitungsmethoden
The synthesis of 2,2,2-trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one involves multiple steps. One common synthetic route includes the reaction of a quinoxaline derivative with a trifluoroacetylating agent under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides for substitution.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the methanoazepinoquinoxaline core provides a rigid framework for interaction with biological molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,2,2-trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one stands out due to its unique combination of a trifluoromethyl group and a methanoazepinoquinoxaline core. Similar compounds include:
Varenicline: Used in smoking cessation therapy.
Eigenschaften
Molekularformel |
C15H12F3N3O2 |
|---|---|
Molekulargewicht |
323.27 g/mol |
IUPAC-Name |
(1R,12S)-14-(2,2,2-trifluoroacetyl)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)14(23)21-5-7-1-8(6-21)10-3-12-11(2-9(7)10)19-4-13(22)20-12/h2-4,7-8H,1,5-6H2,(H,20,22)/t7-,8+/m1/s1 |
InChI-Schlüssel |
UPELGARMUSJCPA-SFYZADRCSA-N |
Isomerische SMILES |
C1[C@H]2CN(C[C@@H]1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F |
Kanonische SMILES |
C1C2CN(CC1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13896164.png)
![(4,8-dioxothieno[3,2-f][1]benzothiol-2-yl)methyl acetate](/img/structure/B13896167.png)
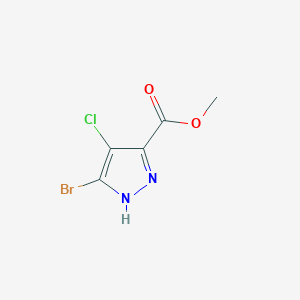
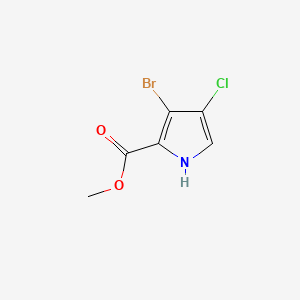
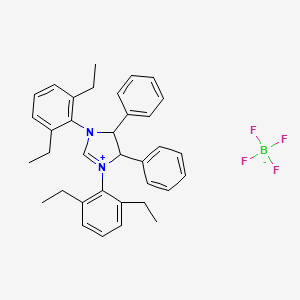
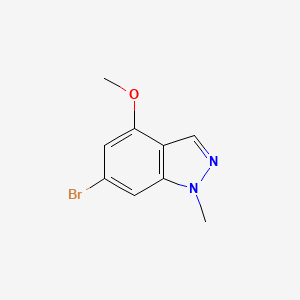
![(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13896201.png)
